N-(2-methoxyphenyl)-N-(methylsulfonyl)alanine
Description
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Properties
IUPAC Name |
2-(2-methoxy-N-methylsulfonylanilino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S/c1-8(11(13)14)12(18(3,15)16)9-6-4-5-7-10(9)17-2/h4-8H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJHUONADWFXLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C1=CC=CC=C1OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-N-(methylsulfonyl)alanine is a compound of interest due to its potential biological activities influenced by its unique molecular structure, which includes a methoxyphenyl group and a methylsulfonyl moiety attached to an alanine backbone. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential applications in drug discovery.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C11H15NO4S
- Molecular Weight : Approximately 245.31 g/mol
Antimicrobial Properties
This compound exhibits significant antimicrobial properties. It is believed to act as a competitive inhibitor of key enzymes involved in bacterial metabolism, particularly those related to folate synthesis. Similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar antibacterial activity.
Table 1: Comparison of Antimicrobial Activity
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties, similar to other sulfonamide derivatives. These effects are attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.
Table 2: COX Inhibition Studies
Study on Antimicrobial Activity
A study conducted on the antimicrobial efficacy of this compound demonstrated its potential against Mycobacterium tuberculosis. The compound was tested in vitro, showing a minimum inhibitory concentration (MIC) that suggests effective bacterial growth inhibition.
Research indicates that the compound may inhibit alanine racemase, an enzyme critical for bacterial cell wall synthesis. This mechanism is particularly relevant for developing new anti-tuberculosis agents, as alanine racemase is essential for the survival of M. tuberculosis.
Table 3: Alanine Racemase Inhibition
Scientific Research Applications
Medicinal Chemistry
N-(2-methoxyphenyl)-N-(methylsulfonyl)alanine has been studied for its potential as an antibacterial agent due to its sulfonamide structure. Sulfonamides are recognized for their ability to inhibit bacterial dihydropteroate synthase, which is essential for folate synthesis in bacteria. This mechanism positions the compound as a candidate for developing new antibiotics.
Table 1: Comparison of Biological Activities
| Compound Name | Mechanism of Action | Notable Activity |
|---|---|---|
| This compound | Inhibition of dihydropteroate synthase | Antibacterial |
| Sulfanilamide | Inhibition of dihydropteroate synthase | First synthetic antibacterial drug |
| N-(4-sulfamoylphenyl)glycine | Antidiabetic properties | Antidiabetic effects |
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit anti-inflammatory effects. Studies suggest that it may act on pathways involved in inflammation, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
Case Study 1: Antibacterial Activity Assessment
In vitro studies demonstrated that this compound effectively inhibited the growth of several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were comparable to established sulfonamide antibiotics, indicating its potential as a therapeutic agent.
Table 2: Antibacterial Activity Results
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Streptococcus pneumoniae | 8 |
Case Study 2: Anti-inflammatory Effects
In vivo studies using animal models showed that administration of this compound resulted in significant reductions in inflammatory markers compared to control groups. These findings support its potential use in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
